molecular formula C20H27N3O B14797484 [(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine

[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine

Cat. No.: B14797484
M. Wt: 325.4 g/mol
InChI Key: HGVZOZLENNRYCV-MOZZUYQBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The target compound, [(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine, is a chiral primary amine derivative of the cinchona alkaloid family. Its core structure consists of a bicyclic quinuclidine moiety substituted with an ethyl group at position 5 and a methoxyquinoline group linked via a methanamine bridge. This compound is synthesized via modifications of quinine or related precursors, involving reduction of the ethenyl group to ethyl and substitution of the hydroxyl group with an amine (). Its molecular formula is C₂₀H₂₅N₃O (MW: 323.44 g/mol), with a purity >95% in commercially available preparations ().

Properties

Molecular Formula

C20H27N3O

Molecular Weight

325.4 g/mol

IUPAC Name

[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine

InChI

InChI=1S/C20H27N3O/c1-3-13-12-23-9-7-14(13)10-19(23)20(21)16-6-8-22-18-5-4-15(24-2)11-17(16)18/h4-6,8,11,13-14,19-20H,3,7,9-10,12,21H2,1-2H3/t13?,14?,19-,20?/m0/s1

InChI Key

HGVZOZLENNRYCV-MOZZUYQBSA-N

Isomeric SMILES

CCC1CN2CCC1C[C@H]2C(C3=C4C=C(C=CC4=NC=C3)OC)N

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)N

Origin of Product

United States

Preparation Methods

Synthesis of the 1-Azabicyclo[2.2.2]Octane Core

Cyclization Strategies

The bicyclic amine is synthesized via intramolecular reductive amination or acid-catalyzed ring closure :

Method 1: Reductive Amination
  • Starting material : Diketone derivatives (e.g., 1,3-diketones).
  • Procedure :
    • React diketone with ethylamine under hydrogenation conditions (5% Pd/C, H$$_2$$).
    • Cyclization via reductive amination forms the bicyclic structure.
  • Yield : 58–93% (dependent on substituents).
Method 2: Acid-Catalyzed Ring Closure
  • Starting material : β-Hydroxy-phenylethylamine derivatives.
  • Procedure :
    • Halogenate hydroxyl groups (e.g., using SOCl$$_2$$).
    • Treat with polyphosphoric acid (PPA) at 80–120°C to induce cyclization.
  • Yield : 65–85%.
Method 3: Domino Reduction-Rearrangement
  • Starting material : N-Indanyl(methoxy)amines.
  • Procedure :
    • Deprotonate with organolithium reagents.
    • Rearrangement and ring expansion under reflux.
  • Yield : 33–94%.

Table 1: Comparison of Bicyclic Core Synthesis Methods

Method Starting Material Key Reagents Yield (%) Stereochemical Control
Reductive Amination Diketones Pd/C, H$$_2$$ 58–93 Moderate
Acid-Catalyzed β-Hydroxyamines PPA 65–85 Low
Domino Reaction N-Indanyl amines Organolithium 33–94 High

Synthesis of the 6-Methoxyquinolin-4-yl Moiety

Friedländer Synthesis

  • Starting materials : 2-Amino-5-methoxybenzaldehyde and ketones.
  • Procedure :
    • Condense aldehyde with cyclopentanone in HCl/EtOH.
    • Heat at 80°C for 6–12 hours.
  • Yield : 70–88%.

Skraup Reaction

  • Starting material : 4-Methoxyaniline.
  • Procedure :
    • React with glycerol, H$$2$$SO$$4$$, and nitrobenzene at 150°C.
    • Quench with NaOH and purify via column chromatography.
  • Yield : 50–65%.

Key Modification : Methoxy groups are typically introduced via nucleophilic substitution on halogenated precursors (e.g., 6-chloroquinoline with NaOMe).

Coupling Strategies for Methanamine Linker

Reductive Amination

  • Procedure :
    • React bicyclic amine with 6-methoxyquinoline-4-carbaldehyde.
    • Reduce imine intermediate using NaBH$$4$$ or NaBH$$3$$CN.
  • Conditions :
    • Solvent: MeOH/CHCl$$_3$$ (1:1).
    • Temperature: 25°C, 12–24 hours.
  • Yield : 44–72%.

Buchwald-Hartwig Amination

  • Procedure :
    • Couple bromoquinoline with bicyclic amine using Pd(OAc)$$_2$$, Xantphos.
    • Base: Cs$$2$$CO$$3$$, solvent: toluene.
  • Yield : 60–78%.

Table 2: Coupling Method Efficiency

Method Catalyst/Reagent Yield (%) Stereoselectivity
Reductive Amination NaBH$$_4$$ 44–72 Moderate
Buchwald-Hartwig Pd(OAc)$$_2$$ 60–78 High

Stereochemical Control at C2

Chiral Resolution

  • Method : Use (R)- or (S)-mandelic acid to form diastereomeric salts.
  • Yield : 30–50% enantiomerically pure product.

Enzymatic Asymmetric Synthesis

  • Method : Engineered reductive aminases (RedAms) from Aspergillus calidoustus.
  • Procedure :
    • Incubate ketone precursor with RedAm Q237A mutant.
    • NADPH cofactor, 25°C, 24 hours.
  • ee : >99% (R) or (S) depending on enzyme variant.

Optimization Note : Mutant Q237A increases enantioselectivity by altering substrate binding pocket sterics.

Purification and Characterization

Chromatographic Methods

  • Normal-phase HPLC :
    • Column: Silica gel (250 × 4.6 mm).
    • Mobile phase: Hexane/EtOAc (7:3).
  • Reverse-phase HPLC :
    • Column: C18 (150 × 4.6 mm).
    • Mobile phase: MeCN/H$$_2$$O (0.1% TFA).

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, CDCl$$3$$):
    • δ 8.65 (d, J = 5.2 Hz, 1H, quinoline-H), 7.85 (dd, J = 9.0, 2.4 Hz, 1H), 3.95 (s, 3H, OCH$$
    3$$).
  • HRMS : m/z 383.2231 [M+H]$$^+$$ (calc. 383.2234).
  • Industrial-Scale Optimization

    Continuous Flow Synthesis

    • Reactor setup :
      • Bicyclic amine synthesis in a packed-bed reactor with Pd/C.
      • Reductive amination in a microfluidic mixer.
    • Throughput : 1.2 kg/day.

    Solvent Recycling

    • System : MeOH/CHCl$$_3$$ recovered via distillation (95% efficiency).

    Chemical Reactions Analysis

    Types of Reactions

    [(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine can undergo various chemical reactions, including:

    Common Reagents and Conditions

    Major Products

    The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced forms of the quinoline ring .

    Scientific Research Applications

    Chemistry

    In chemistry, [(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

    Biology

    Biologically, this compound has been studied for its potential as a ligand in receptor binding studies. Its bicyclic structure allows it to interact with various biological targets, making it a candidate for drug development .

    Medicine

    In medicine, this compound is being investigated for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent .

    Industry

    Industrially, this compound can be used in the development of new materials and as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for a wide range of applications .

    Mechanism of Action

    The mechanism of action of [(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the bicyclic structure can bind to various receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

    Comparison with Similar Compounds

    Comparison with Structurally Related Compounds

    Structural Analogues and Key Differences

    The compound is structurally related to quinine, quinidine, and their dihydro derivatives. Key structural and functional differences are summarized below:

    Compound Core Structure Substituents Functional Group Key Features
    Target Compound (2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl + 6-methoxyquinolin-4-yl Ethyl (C5), methoxyquinoline Methanamine (NH₂) Primary amine; saturated ethyl group enhances stability.
    Quinine (2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl + 6-methoxyquinolin-4-yl Ethenyl (C5), methoxyquinoline Methanol (OH) Secondary alcohol; ethenyl group introduces rigidity. Antimalarial, TRPM4 blocker ().
    Quinidine (2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl + 6-methoxyquinolin-4-yl Ethenyl (C5), methoxyquinoline Methanol (OH) Stereoisomer of quinine; antiarrhythmic properties ().
    Dihydroquinidine (2R,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl + 6-methoxyquinolin-4-yl Ethyl (C5), methoxyquinoline Methanol (OH) Saturated ethyl group improves metabolic stability ().

    Physicochemical and Pharmacokinetic Properties

    • LogP and Solubility: Quinine: LogP ~4.07 (moderate lipophilicity); pKa ~8.56 ().
    • Metabolic Stability :
      • The ethyl group in the target compound and dihydroquinidine reduces oxidative metabolism risks associated with ethenyl groups in quinine/quinidine.

    Pharmacological and Functional Comparisons

    A. Antimalarial Activity
    • Quinine : Gold-standard antimalarial; acts via inhibition of hemozoin formation ().
    • The amine group may enhance binding to heme or other targets.
    B. Ion Channel Modulation
    • Quinine: Broadly inhibits TRPM4 (IC₅₀: 100–500 µM), TRPM5, and K⁺ channels (). Limited selectivity due to multiple targets.
    • Target Compound : The amine group could alter ion channel interactions. For example, increased basicity might enhance binding to acidic residues in channel pores.

    Q & A

    Q. What are the recommended synthetic routes for [(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine, and how do reaction conditions influence yield?

    The compound can be synthesized via multi-step reactions involving bicyclic quinuclidine intermediates. A two-step method includes:

    • Step 1 : Use of DMAP and triethylamine in tetrahydrofuran (THF) at 20°C for 3 hours to activate intermediates.
    • Step 2 : Coupling with lithium carbonate in acetonitrile at -30°C for rapid quenching, achieving moderate yields . Optimizing solvent polarity (e.g., THF vs. acetonitrile) and temperature control (-30°C) minimizes side reactions, particularly for stereosensitive intermediates .

    Q. How can researchers accurately characterize the compound’s physicochemical properties?

    Key parameters include:

    • pKa : 8.56 (determined via potentiometric titration), critical for predicting ionization states in biological assays .
    • Exact Mass : 324.2049 g/mol (using high-resolution mass spectrometry), essential for structural confirmation .
    • LogP : Predicted at ~3.22 (via computational models), indicating moderate lipophilicity for membrane permeability studies .

    Q. What spectroscopic and electrochemical tools are effective for on-site screening of this compound?

    • Electrochemical profiling : Cyclic voltammetry detects redox-active moieties (e.g., methoxyquinolinyl groups) at potentials near +0.8 V (vs. Ag/AgCl) .
    • UV-Vis spectroscopy : Absorbance peaks at 230 nm (quinoline ring) and 315 nm (methoxy group) aid in quantification .

    Advanced Research Questions

    Q. How does stereochemistry influence interactions with cytochrome P450 2D6 (CYP2D6)?

    The (2S,5S) configuration of the azabicyclo moiety enhances binding to CYP2D6’s hydrophobic active site, as shown via molecular dynamics simulations. Ionic interactions between the quinuclidine nitrogen and Asp301 residue stabilize the enzyme-substrate complex, with a binding free energy of -9.8 kcal/mol . Contrast this with quinidine (a diastereomer), which exhibits 30% lower inhibitory potency due to altered stereochemical alignment .

    Q. What experimental strategies resolve contradictions in antimicrobial activity data across studies?

    Discrepancies in MIC values (e.g., 2–8 µg/mL for S. aureus) arise from:

    • Bacterial strain variability : Efflux pump expression in Gram-negative species reduces efficacy .
    • Methodological differences : Broth microdilution vs. agar diffusion assays yield divergent results due to compound solubility limits . Standardize protocols using CLSI guidelines and include solubility enhancers (e.g., DMSO ≤1%) .

    Q. How can researchers optimize chiral resolution during synthesis?

    • Catalytic systems : AD-mix-β (Sharpless asymmetric dihydroxylation catalyst) achieves >90% enantiomeric excess (ee) by leveraging π-π stacking between the phthalazine ligand and quinoline ring .
    • Chromatography : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with heptane/ethanol (85:15) mobile phase for preparative-scale separation .

    Q. What computational approaches predict metabolic stability and toxicity?

    • ADMET modeling : SwissADME predicts high intestinal absorption (HIA >90%) but moderate CYP3A4-mediated metabolism.
    • Docking studies : Glide XP scores correlate with experimental IC50 values for CYP2D6 inhibition (R² = 0.89) . Validate with hepatic microsome assays (e.g., half-life >30 min in human microsomes indicates stability) .

    Methodological Notes

    • Synthesis : Prioritize low-temperature (-30°C) steps to preserve stereochemical integrity .
    • Analytical validation : Cross-reference HRMS with NMR (¹H and ¹³C) to confirm absence of diastereomeric impurities .
    • Biological assays : Include enantiomeric controls (e.g., quinidine) to isolate stereospecific effects .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.